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Compound of Interest

Compound Name: 4-Methyl-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1395955 Get Quote

In the landscape of modern drug discovery, the identification and utilization of "privileged

scaffolds" have become a cornerstone of efficient lead generation and optimization. These are

molecular frameworks that are capable of binding to multiple, often unrelated, biological

targets, thereby offering a rich starting point for developing novel therapeutics. The

pyrrolopyridine class of heterocycles represents one such scaffold, with its various isomers

demonstrating a remarkable breadth of biological activity. This guide focuses specifically on the

4-Methyl-1H-pyrrolo[3,2-c]pyridine core, a key building block and therapeutic agent whose

structural rigidity and electronic properties make it an invaluable tool for researchers, scientists,

and drug development professionals. As a Senior Application Scientist, my objective here is not

merely to present data, but to provide a cohesive narrative that explains the causality behind its

synthesis, its diverse applications, and the experimental methodologies used to validate its

function.

Part 1: Core Compound Profile and Safe Handling
Protocols
Chemical Identity and Physicochemical Properties
4-Methyl-1H-pyrrolo[3,2-c]pyridine is a bicyclic aromatic heterocycle. The fusion of a pyrrole

ring to a pyridine ring creates a rigid, planar structure that is often utilized as a bioisosteric

replacement for other aromatic systems in drug design. The methyl group at the 4-position

provides a subtle yet important modification that can influence steric interactions, solubility, and

metabolic stability.
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Property Data Source

CAS Number 860362-26-1 [1][2][3][4]

Molecular Formula C₈H₈N₂

Molecular Weight 132.16 g/mol

IUPAC Name
4-methyl-1H-pyrrolo[3,2-

c]pyridine
[3]

Appearance
Typically a solid (e.g., white,

off-white, or yellow)
Supplier Data

Purity ≥95% (Varies by supplier) [1]

Note: Properties such as melting point and boiling point are lot-dependent and should be

obtained from the supplier-specific Certificate of Analysis.

Laboratory Safety and Handling Protocol
Trustworthiness in research begins with safety. While this compound is intended for laboratory

research use, adherence to a strict handling protocol is non-negotiable. The following steps are

derived from standard Safety Data Sheets (SDS) for this compound[1][2][4].

Objective: To ensure the safe handling, storage, and disposal of 4-Methyl-1H-pyrrolo[3,2-
c]pyridine to minimize personnel exposure and maintain compound integrity.

Materials:

4-Methyl-1H-pyrrolo[3,2-c]pyridine (solid form)

Personal Protective Equipment (PPE): Safety glasses/goggles, nitrile gloves, lab coat

Chemical fume hood

Spatula, weighing paper/boat

Appropriately labeled storage vials
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Waste disposal container for hazardous chemical waste

Procedure:

Risk Assessment: Before handling, review the supplier's Safety Data Sheet (SDS). The

primary hazards include potential skin, eye, and respiratory irritation.

Engineering Controls: All weighing and handling of the solid compound must be performed

inside a certified chemical fume hood to prevent inhalation of fine particulates.

Personal Protective Equipment (PPE): Don appropriate PPE. Ensure gloves are inspected

for integrity before use.

Dispensing & Weighing:

Gently tap the source bottle to loosen the powder. Avoid shaking, which can aerosolize the

compound.

Use a clean spatula to transfer the desired amount to a weighing boat.

Immediately and securely cap the source bottle.

Storage: Store the compound in a tightly sealed, clearly labeled container. For long-term

stability, storage in a cool, dry, and dark place (e.g., a desiccator at room temperature or

refrigerated) is recommended.

Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding

dust generation, and place it in a sealed container for disposal. Clean the area with an

appropriate solvent and decontaminate surfaces.

Disposal: Dispose of unused material and contaminated items in a designated hazardous

chemical waste stream in accordance with institutional and local regulations.

Part 2: Strategic Synthesis of the 1H-Pyrrolo[3,2-
c]pyridine Core
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The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines is a multi-step process that requires

careful control of regioselectivity. The route described in recent literature provides a robust and

validated pathway to access this scaffold, starting from commercially available materials[5][6].

Synthetic Rationale and Strategy
The chosen synthetic strategy builds the pyrrole ring onto a pre-functionalized pyridine core.

This approach is advantageous as it allows for the early introduction of substituents on the

pyridine ring, which can then be used to direct the subsequent cyclization. The key

transformations involve:

N-Oxidation: To activate the pyridine ring for electrophilic nitration.

Regioselective Nitration: Introduction of a nitro group, which is a precursor for the pyrrole

nitrogen.

Reductive Cyclization: A crucial step where the nitro group is reduced and cyclizes to form

the fused pyrrole ring.

This sequence is a classic example of leveraging the electronic properties of heterocyclic

systems to achieve a desired chemical architecture.

2-Bromo-5-methylpyridine N-Oxidation
(m-CPBA) Pyridine-1-oxide Nitration

(H₂SO₄, HNO₃) 4-Nitro-pyridine-1-oxide Key Intermediate Formation
(DMF-DMA) Enamine Intermediate Reductive Cyclization

(Fe, Acetic Acid)
6-Bromo-1H-pyrrolo[3,2-c]pyridine

(Core Scaffold)

Click to download full resolution via product page

Caption: General workflow for the synthesis of the pyrrolo[3,2-c]pyridine core.

Experimental Protocol: Synthesis of a 6-Bromo-1H-
pyrrolo[3,2-c]pyridine Intermediate
This protocol is adapted from published procedures and serves as a foundational method for

accessing the core scaffold, which can then be further elaborated[5][6].
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Objective: To synthesize the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold as a versatile

intermediate for further functionalization.

Step 1: N-Oxidation of 2-Bromo-5-methylpyridine

Dissolve 2-bromo-5-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane).

Cool the solution to 0°C in an ice bath.

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, monitoring the internal

temperature to keep it below 5°C. The peroxyacid is a powerful but selective oxidant, ideal

for forming the N-oxide without affecting the bromo or methyl groups.

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis

indicates complete consumption of the starting material.

Work up the reaction by washing with a sodium bicarbonate solution to neutralize excess

acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate

in vacuo to yield 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration of the N-Oxide

Carefully add the 2-bromo-5-methylpyridine-1-oxide to concentrated sulfuric acid at 0°C.

Slowly add fuming nitric acid dropwise. The combination of sulfuric and nitric acids generates

the nitronium ion (NO₂⁺), a potent electrophile. The N-oxide group directs the nitration to the

C4 position.

Stir the reaction at an elevated temperature (e.g., 60-70°C) as per the literature procedure,

monitoring for completion.

Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution)

to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Reductive Cyclization to form the Pyrrole Ring

A two-step process is typically employed. First, the 4-nitro intermediate is reacted with N,N-

dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate[5][6].
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This intermediate is then subjected to reductive cyclization. Suspend the intermediate in

acetic acid and add iron powder. The iron acts as a reducing agent in the acidic medium,

reducing the nitro group to an amine, which then spontaneously cyclizes with the adjacent

enamine moiety to form the pyrrole ring.

Filter the reaction mixture to remove iron salts and concentrate the filtrate. The resulting

crude product can be purified by column chromatography to yield the 6-bromo-1H-

pyrrolo[3,2-c]pyridine scaffold. This bromo-substituted core is now primed for cross-coupling

reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse functionalities.

Part 3: Applications in Drug Discovery & Relevant
Methodologies
The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a validated pharmacophore in multiple

therapeutic areas, primarily in oncology and cardiovascular disease. Its value lies in its ability to

serve as a rigid anchor that correctly orients appended pharmacophoric groups within a target's

binding site.

Application: Oncology - Inhibition of Microtubule
Dynamics
A prominent application of this scaffold is in the development of potent anticancer agents that

function as inhibitors of tubulin polymerization.[7][8] These agents bind to the colchicine-binding

site on β-tubulin, preventing the assembly of microtubules. Since microtubules are essential for

forming the mitotic spindle, their disruption leads to cell cycle arrest in the G2/M phase and

subsequent apoptosis in rapidly dividing cancer cells[5].
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Caption: Mechanism of action for pyrrolo[3,2-c]pyridine-based tubulin inhibitors.

Protocol: In Vitro Tubulin Polymerization Assay
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Objective: To quantify the inhibitory effect of a 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivative

on the polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which

can be measured as an increase in absorbance (typically at 340 nm). An effective inhibitor will

suppress this increase.

Materials:

Tubulin (≥99% pure, lyophilized) from a commercial source (e.g., Cytoskeleton, Inc.)

General Tubulin Buffer (G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

GTP (100 mM stock)

Glycerol

Test compound (e.g., compound 10t from literature[5][7][8]) dissolved in DMSO (10 mM

stock)

Positive control: Combretastatin A-4 (CA-4) or Colchicine

Negative control: DMSO

Temperature-controlled microplate reader (37°C) with 340 nm filter

96-well, half-area, clear-bottom plates

Procedure:

Reagent Preparation:

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of ~3-4

mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

Prepare a polymerization buffer by supplementing G-PEM with glycerol (e.g., to 10% v/v)

and GTP (to 1 mM). Glycerol promotes polymerization, enhancing the assay window.
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Compound Plating:

Prepare serial dilutions of the test compound in polymerization buffer.

Add 5 µL of each compound dilution (or control) to the wells of a pre-chilled 96-well plate.

Include wells for positive control (CA-4) and negative control (DMSO vehicle).

Assay Initiation:

Working quickly on ice, add 45 µL of the cold tubulin solution to each well.

Immediately place the plate into the microplate reader, pre-warmed to 37°C.

Data Acquisition:

Begin reading the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

Plot absorbance (OD 340 nm) versus time for each concentration.

The negative control (DMSO) should show a robust sigmoidal polymerization curve. The

positive control should show a flat line, indicating complete inhibition.

Determine the rate of polymerization or the final absorbance for each test concentration.

Calculate the percent inhibition relative to the DMSO control.

Plot percent inhibition versus compound concentration and fit the data to a dose-response

curve to determine the IC₅₀ value. An IC₅₀ in the nanomolar to low micromolar range

indicates potent activity[5].

Application: Oncology - Kinase Inhibition
The pyrrolopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors. The

nitrogen atoms of the bicyclic system can form critical hydrogen bonds with the backbone

amide residues of the kinase hinge region, a structurally conserved area that connects the N-
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and C-lobes of the enzyme. This anchoring allows other parts of the molecule to make specific

interactions that determine potency and selectivity.

Monopolar Spindle 1 (MPS1) Kinase: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been

optimized into highly potent and selective oral inhibitors of MPS1 kinase[9]. MPS1 is a key

component of the spindle assembly checkpoint and is overexpressed in many cancers,

making it an attractive therapeutic target. Structure-based design was used to improve a

screening hit into a compound with a favorable pharmacokinetic profile that demonstrated

dose-dependent target inhibition in tumor xenograft models[9].

FMS Kinase (CSF-1R): The scaffold has also been employed to develop inhibitors of FMS

kinase, a receptor tyrosine kinase involved in the proliferation of macrophages.[10] FMS is

overexpressed in several cancer types and is implicated in inflammatory disorders like

rheumatoid arthritis. Certain pyrrolo[3,2-c]pyridine derivatives showed potent FMS inhibition

(IC₅₀ as low as 30 nM) and selectivity against other kinases, making them promising

candidates for both anticancer and anti-arthritic drug development[10].

Application: Cardiovascular - Antiplatelet Aggregation
As a structural isostere of the antithrombotic drug ticlopidine, the pyrrolo[3,2-c]pyridine scaffold

has been explored for its ability to inhibit platelet aggregation. Studies have shown that

derivatives can inhibit adenosine diphosphate (ADP)-induced aggregation of human platelets in

vitro. A clear structure-activity relationship was established where the antiplatelet effect was

directly related to the lipophilicity of the compound, providing a clear rationale for optimizing

future analogues[11].

Part 4: Conclusion and Future Directions
4-Methyl-1H-pyrrolo[3,2-c]pyridine and its parent scaffold are far more than simple

heterocyclic curiosities; they are clinically relevant frameworks with validated roles in disrupting

key pathological processes. This guide has detailed the strategic synthesis, safe handling, and

diverse applications of this core, highlighting its utility in developing inhibitors of tubulin

polymerization, protein kinases, and platelet aggregation.

Future perspectives for this scaffold are rich and varied:
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Expanding Kinase Targets: Given its proven success as a hinge-binder, the scaffold could be

rationally designed to target other kinases implicated in disease.

Targeted Protein Degradation: The core could be used as a target-binding ligand in the

design of Proteolysis-Targeting Chimeras (PROTACs), which would recruit a target protein

(like MPS1 or FMS) to the cellular machinery for degradation, offering a different and

potentially more durable therapeutic effect than simple inhibition.

Neurological and Inflammatory Disorders: The success against FMS kinase suggests

potential applications in other inflammation-driven diseases. Further exploration into its

effects on microglia and other immune cells could open new therapeutic avenues.

For the research scientist and drug developer, 4-Methyl-1H-pyrrolo[3,2-c]pyridine is not just

a chemical reagent but a gateway to novel biological hypotheses and therapeutic possibilities.

Its continued exploration is certain to yield further valuable insights and, potentially, the next

generation of targeted medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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